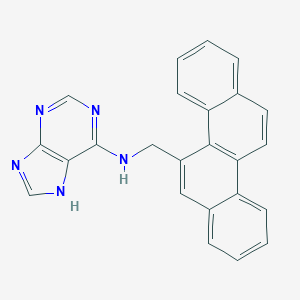

N(6)-((Chrysen-5-yl)methyl)adenine

Description

Properties

IUPAC Name |

N-(chrysen-5-ylmethyl)-7H-purin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17N5/c1-4-8-19-15(5-1)9-10-20-18-7-3-2-6-16(18)11-17(21(19)20)12-25-23-22-24(27-13-26-22)29-14-28-23/h1-11,13-14H,12H2,(H2,25,26,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTFRLNJWYCKBNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C(=CC4=CC=CC=C34)CNC5=NC=NC6=C5NC=N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70151836 | |

| Record name | N(6)-((Chrysen-5-yl)methyl)adenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70151836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117606-16-3 | |

| Record name | N(6)-((Chrysen-5-yl)methyl)adenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117606163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N(6)-((Chrysen-5-yl)methyl)adenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70151836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Alkylation of Adenine

The primary synthetic route involves alkylating adenine at the N⁶ position using chrysen-5-ylmethyl halides (e.g., bromide or chloride). The reaction proceeds under basic conditions to deprotonate adenine, enhancing its nucleophilicity. Typical bases include sodium hydride (NaH) or potassium carbonate (K₂CO₃) in aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reaction Equation:

(where X = Br, Cl)

The chrysene group’s steric bulk necessitates prolonged reaction times (12–24 hours) at elevated temperatures (60–80°C) to achieve yields of 40–60%.

Solvent Optimization

Polar aprotic solvents are critical for solubilizing both reactants. Comparative studies show DMF outperforms DMSO in yield (58% vs. 42%) due to better stabilization of the transition state. Ethanol or methanol, though less effective, are occasionally used for cost-sensitive applications.

Table 1: Solvent Impact on Reaction Yield

| Solvent | Temperature (°C) | Yield (%) |

|---|---|---|

| DMF | 80 | 58 |

| DMSO | 80 | 42 |

| Ethanol | 70 | 28 |

Industrial-Scale Production Challenges

Purification Techniques

Crude product purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures. Industrial protocols favor recrystallization for scalability, though purity rarely exceeds 90% without iterative cycles.

Byproduct Formation

Competing alkylation at the N1 or N3 positions of adenine generates undesired isomers. Gas chromatography-mass spectrometry (GC-MS) analyses reveal byproduct concentrations of 15–20%, necessitating rigorous post-synthesis separation.

Advanced Catalytic Approaches

Phase-Transfer Catalysis

Recent innovations employ tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst in biphasic systems (water/dichloromethane). This method reduces reaction time to 6 hours and improves yield to 65% by enhancing interfacial reactivity.

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 300 W) accelerates the alkylation, achieving 70% yield in 30 minutes. However, decomposition risks above 120°C limit broader adoption.

Characterization and Quality Control

Spectroscopic Validation

Chemical Reactions Analysis

Types of Reactions

N(6)-((Chrysen-5-yl)methyl)adenine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which may result in the reduction of the chrysenyl group or other functional groups present in the molecule.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chrysenylmethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides or other electrophiles in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chrysenyl ketones or aldehydes, while reduction could produce chrysenyl alcohols or amines.

Scientific Research Applications

N(6)-((Chrysen-5-yl)methyl)adenine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a probe to study nucleophilic substitution reactions.

Biology: The compound can be used to investigate the interactions between modified nucleotides and enzymes involved in DNA and RNA processing.

Industry: It may be used in the production of specialized materials or as a component in chemical sensors.

Mechanism of Action

The mechanism by which N(6)-((Chrysen-5-yl)methyl)adenine exerts its effects involves its interaction with biological molecules such as nucleic acids and proteins. The chrysenyl group can intercalate into DNA or RNA, affecting their structure and function. Additionally, the compound may inhibit or modulate the activity of enzymes involved in nucleic acid metabolism, such as DNA polymerases or RNA methyltransferases.

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison below highlights structural and functional distinctions between N(6)-((Chrysen-5-yl)methyl)adenine and related adenine derivatives or PAH-containing compounds.

Structural Comparison

Research Findings and Limitations

- This compound: No peer-reviewed studies on its synthesis, stability, or activity were identified in the provided evidence. Its design parallels cytokinin analogs (e.g., N⁶-benzyladenine) but with a larger PAH group.

- Contrast with NIST Data: The NIST compound (5'-S-methyl-5'-thioadenosine) has well-documented thermodynamic properties (e.g., enthalpy of formation, solubility), underscoring the need for similar characterization of the chrysene-adenine derivative .

- Crystallographic Insights: The cyclohexadienone derivative exhibits bond angles (e.g., C7–C6–N2 = 119.53°) that differ from typical adenine derivatives, highlighting how ring non-planarity affects molecular interactions.

Biological Activity

N(6)-((Chrysen-5-yl)methyl)adenine is a modified adenine derivative notable for its unique chrysenyl group, which imparts distinct biological and chemical properties. This compound has garnered attention due to its potential applications in various biological processes, particularly in the realms of epigenetics and cancer research.

Chemical Structure and Synthesis

The molecular formula of this compound is CHN. The synthesis typically involves alkylation of adenine at the N6 position using a chrysenylmethyl halide under basic conditions, often employing strong bases like sodium hydride or potassium carbonate in aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

The biological activity of this compound is primarily attributed to its interaction with nucleic acids and proteins. The chrysenyl group can intercalate into DNA or RNA, potentially altering their structure and function. This interaction may inhibit or modulate the activity of enzymes involved in nucleic acid metabolism, such as DNA polymerases and RNA methyltransferases .

Epigenetic Regulation

Recent studies have highlighted the role of adenine modifications, particularly N(6)-methyladenine (N6-mA), in epigenetic regulation. For example, research shows that N6-mA can influence chromatin organization by antagonizing chromatin organizers like SATB1 during early developmental stages in mice. This modification is crucial for gene regulation and maintaining cellular identity during differentiation .

Anti-Cancer Potential

This compound has been investigated for its anti-cancer properties. In vitro studies suggest that compounds with similar structures can induce apoptosis in cancer cell lines. For instance, derivatives of adenine have shown significant cytotoxic effects against various cancer cell lines, including MCF cells, indicating a potential therapeutic application for modified adenines in oncology .

Research Findings

Q & A

Q. What experimental methods are recommended to confirm non-specific adenine methylation activity in vitro?

To assess non-specific methylation, researchers should combine restriction enzyme protection assays with LC-MS analysis . For example, M.EcoGII-methylated plasmid DNA (e.g., pUC19) is treated with methylation-sensitive enzymes (e.g., BspHI, TaqI), where cleavage inhibition confirms methylation. LC-MS quantifies m6dA levels, achieving up to 99% methylation in linearized DNA substrates . Parallel radiometric assays using tritiated SAM can compare activity across substrates (ssDNA, dsDNA, RNA:DNA hybrids) .

Q. How can restriction enzyme assays differentiate between hemi-methylated and fully methylated DNA?

Use enzymes with distinct methylation dependencies:

- MboI : Inhibited by hemi- or full methylation at GATC sites.

- DpnI : Requires full methylation on both DNA strands for cleavage.

By treating genomic DNA with these enzymes post-methylation, researchers can infer methylation status. For instance, M.EcoGII-methylated E. coli DNA resists MboI but is fully digested by DpnI, confirming complete methylation .

Q. What bioinformatic tools are used to predict methyltransferase structural motifs?

PHYRE2 is employed for homology modeling, predicting conserved domains like the AdoMet-binding FxGxG motif and catalytic DPPY motif. Structural alignment with homologs (e.g., M.RsrI, M.EcoP15I) validates core folds, though target recognition domains (TRDs) may lack consensus due to sequence divergence .

Advanced Research Questions

Q. How can researchers optimize methylation efficiency for single-stranded vs. double-stranded DNA substrates?

- Linearized DNA : Achieves >99% methylation due to relaxed topology, enhancing enzyme access .

- ssDNA : Methylation efficiency (~80% of dsDNA) may require longer incubation or higher enzyme concentrations. For M13mp18 viral DNA, LC-MS shows 78% m6dA in ssDNA vs. 84% in dsDNA .

- RNA:DNA hybrids : Use synthetic oligonucleotides with defined rA/dA ratios and tritiated SAM to quantify activity, though efficiency is lower (~50% of dsDNA) .

Q. How should discrepancies between in vivo and in vitro methylation levels be addressed?

- In vivo limitations : Chromosomal methylation in E. coli (e.g., pRRS plasmid system) may reach 86% m6dA due to host toxicity or transcriptional interference .

- In vitro optimization : Sequential methylation cycles (e.g., two rounds with spin-column purification) boost m6dA to 96% in plasmids. Adjust SAM concentration (160–320 µM) and enzyme-to-substrate ratios (1–2 µM M.EcoGII) for maximal activity .

Q. What strategies resolve contradictions in methyltransferase specificity across sequence contexts?

- Multi-enzyme restriction profiling : Test methylation sensitivity across diverse recognition sites (e.g., EcoRI, NdeI, SalI). M.EcoGII’s non-specificity is confirmed if all sites resist cleavage .

- Cross-validation : Combine LC-MS (quantitative) with single-molecule real-time sequencing (SMRT) to map methylated bases genome-wide .

Methodological Applications

Q. How can non-specific methyltransferases map protein-binding sites on DNA/RNA?

- Methylation interference assays : Incubate DNA/RNA with target proteins (e.g., transcription factors), then treat with M.EcoGII. Protected regions remain unmethylated and are identified via bisulfite sequencing or nanopore analysis .

- Hybrid substrates : Use RNA:DNA duplexes to study protein interactions at transcription bubbles, leveraging M.EcoGII’s dual activity on rA and dA .

Q. What statistical approaches validate genome-wide methylation data?

- Error bars and replicates : Perform triplicate LC-MS runs to calculate standard deviation for m6dA quantitation .

- Chi-square tests : Compare observed vs. expected methylation frequencies in randomized DNA sequences to confirm non-specificity .

Structural and Functional Insights

- Catalytic motifs : FxGxG (AdoMet-binding) and DPPY (catalytic) are conserved across β-class methyltransferases. Mutagenesis of these motifs abolishes activity .

- TRD variability : Poor structural consensus in target recognition domains suggests adaptability to diverse substrates, including atypical ones like ssRNA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.